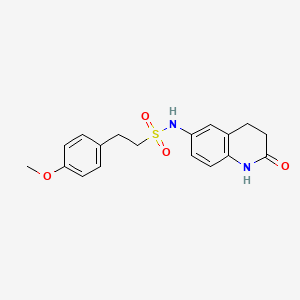

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSES is a sulfhydryl-reactive compound that has been found to be useful in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds structurally related to "2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide" have been synthesized and evaluated for their potential in treating various conditions. For instance, a series of quinazoline derivatives were explored for their diuretic, antihypertensive, and antidiabetic potential, showing significant pharmacological activities. These compounds were compared with standard drugs, indicating their efficacy in medical applications (Rahman et al., 2014).

Spectroscopic Study and Fluorescence Applications

Another study focused on the synthesis of analogues to Zinquin ester, a specific fluorophore for Zn(II), demonstrating the potential of methoxy-substituted compounds in developing fluorescent probes for zinc. This research outlined the fluorescence properties and the ability of these compounds to form complexes with Zn(II), highlighting their application in biochemical research and imaging (Kimber et al., 2003).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. A particular study synthesized a series of derivatives and tested their effectiveness against various bacterial and fungal strains, showing potent activity. This suggests their utility in developing new antimicrobial agents to combat resistant pathogens (Sirgamalla & Boda, 2019).

Cytotoxic Activity Against Cancer Cells

Research on methoxy-substituted 3-formyl-2-phenylindoles highlighted their role in inhibiting tubulin polymerization, a mechanism associated with anticancer activity. These compounds demonstrated cytostatic activity in human breast cancer cells and disrupted microtubule assembly, indicating their potential as chemotherapeutic agents (Gastpar et al., 1998).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-16-6-2-13(3-7-16)10-11-25(22,23)20-15-5-8-17-14(12-15)4-9-18(21)19-17/h2-3,5-8,12,20H,4,9-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPORTOSIGNMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)

![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)